molecular formula C21H27N5O7S B14792678 6-[[2-[[4-Amino-2-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

6-[[2-[[4-Amino-2-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B14792678
M. Wt: 493.5 g/mol
InChI Key: AMWNBEHNYFEFHU-UHFFFAOYSA-N
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Description

The compound “6-[[2-[[4-Amino-2-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:

    Amino Acid Derivatives: The initial steps might involve the synthesis of amino acid derivatives, which are then protected and modified to introduce the desired functional groups.

    Peptide Coupling: The intermediate compounds are often coupled using peptide coupling reagents such as carbodiimides (e.g., DCC) to form amide bonds.

    Cyclization: The formation of the bicyclic structure may involve cyclization reactions under specific conditions, such as heating or the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include:

    Batch Processing: Large-scale batch processing to produce significant quantities of the compound.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA/RNA Interactions: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Penicillin Derivatives: Compounds with similar bicyclic structures and functional groups.

    Cephalosporins: Another class of β-lactam antibiotics with comparable chemical properties.

    Carbapenems: β-lactam antibiotics with a broad spectrum of activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H27N5O7S

Molecular Weight

493.5 g/mol

IUPAC Name

6-[[2-[[4-amino-2-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(23-3)8-12(22)28/h4-7,11,13-15,19,23,27H,8H2,1-3H3,(H2,22,28)(H,24,29)(H,25,30)(H,32,33)

InChI Key

AMWNBEHNYFEFHU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC)C(=O)O)C

Origin of Product

United States

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